Isotridecanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

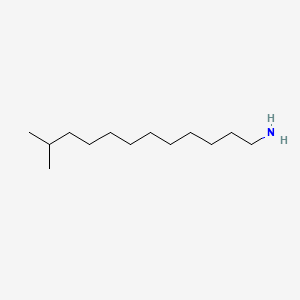

11-methyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIIKNJVVBNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067937 | |

| Record name | Isotridecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35723-81-0 | |

| Record name | Isotridecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035723810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isotridecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8TB6FBG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of Isotridecanamine"

An In-Depth Technical Guide to the Synthesis and Characterization of Isotridecanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain primary amine, is a critical chemical intermediate with diverse industrial applications. Its unique isomeric mixture, derived from branched C12 olefins, imparts properties valuable in the synthesis of surfactants, corrosion inhibitors, and specialty chemicals. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the reductive amination of isotridecanal. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to serve as a practical, field-proven resource for chemists and researchers engaged in the synthesis and application of long-chain aliphatic amines.

Introduction: The Molecular Architecture and Utility of this compound

This compound refers to a mixture of C13 primary amine isomers. The "iso" prefix denotes its branched nature, which typically originates from the oligomerization of propylene, leading to a complex mixture of dodecene isomers. This isomeric complexity is a defining feature, influencing the physical properties of the final product, such as its liquid state over a broad temperature range and its surface activity.

The primary amine functional group is a versatile handle for further chemical modification, making this compound a valuable building block. Its lipophilic C13 chain combined with the reactive amine head group forms the basis for its use in various applications, including the production of non-ionic surfactants, emulsifiers, and as a key component in corrosion inhibitor formulations for the oil and gas industry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₃H₂₉N |

| Molar Mass | 199.38 g/mol |

| IUPAC Name (representative isomer) | 11-Methyldodecan-1-amine |

| CAS Number | 35723-81-0 |

| Appearance | Colorless to pale yellow liquid |

Synthesis of this compound: A Two-Stage Industrial Pathway

The industrial production of this compound is predominantly a two-step process that begins with branched dodecene isomers. The overall transformation involves the introduction of a carbonyl group followed by its conversion to a primary amine.

-

Hydroformylation (Oxo Process): Dodecene isomers are reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex. This reaction, known as hydroformylation, introduces a formyl group (-CHO) to the olefin, yielding a mixture of C13 aldehydes, collectively known as isotridecanal.[2][3][4] The use of specialized multiphase systems, such as microemulsions, has been explored to improve reaction efficiency and catalyst recycling for long-chain olefins like dodecene.[2][5][6]

-

Reductive Amination: The resulting isotridecanal is then converted to this compound. This is the core transformation this guide will focus on. It is a robust and widely used method for amine synthesis that proceeds via an imine intermediate.[7]

Mechanism of Reductive Amination

Reductive amination is a highly efficient, often one-pot, procedure that combines two fundamental reactions: the formation of an imine and its subsequent reduction.[7][8]

-

Imine Formation: The carbonyl carbon of the aldehyde (isotridecanal) is electrophilic and undergoes nucleophilic attack by ammonia. This is followed by dehydration to form a C=N double bond, yielding an imine intermediate. The reaction is typically catalyzed by a weak acid.

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine to the corresponding primary amine. A key advantage of modern reducing agents is their ability to reduce the imine in the presence of the starting aldehyde, allowing for a one-pot reaction.[9]

Sources

- 1. This compound | C13H29N | CID 118864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. d-nb.info [d-nb.info]

- 6. One-Pot Synthesis of Fatty Amines: Rh-Catalyzed Hydroaminomethylation of 1-Decene in an Aqueous Microemulsion System—Influence of Reaction Conditions on the Reaction Performance [mdpi.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure and Chemical Properties of Isotridecanamine

This guide provides a comprehensive technical overview of Isotridecanamine, focusing on its complex isomeric structure, core chemical and physical properties, synthesis, and applications relevant to research and pharmaceutical development. The information herein is synthesized to provide not just data, but a field-proven perspective on the causality behind its characteristics and utility.

Structural Elucidation: Beyond a Single Molecule

A foundational concept for any researcher working with this compound is that it is not a single, discrete chemical entity. Rather, it is a complex mixture of branched-chain structural isomers.[1][2][3] The common name implies a thirteen-carbon (C13) alkyl chain, but the "iso-" prefix designates a branched structure, which arises from its synthesis starting from the oligomerization of propylene.

The predominant isomer is 11-methyldodecan-1-amine .[4] However, other methyl-branched isomers are also present. This isomeric complexity is a critical determinant of its physical properties, conferring a liquid state at room temperature and influencing its solvency and interfacial activity compared to its linear counterpart, n-tridecylamine.

For clarity in research and development, it is essential to distinguish between the primary amine and its N-substituted derivatives, which are sometimes ambiguously referenced:

-

This compound (Primary Amine): C₁₃H₂₉N

-

Diisotridecylamine (Secondary Amine): C₂₆H₅₅N

-

Triisotridecylamine (Tertiary Amine): C₃₉H₈₁N

Caption: Catalytic pathway for the reductive amination of Isotridecanol.

Causality in Synthesis:

-

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form a transient aldehyde intermediate. This is often the rate-limiting step. [5]2. Condensation (Imidization): The aldehyde reacts with ammonia (NH₃) to form an imine, releasing a molecule of water. To drive the reaction towards the primary amine, an excess of ammonia is crucial to suppress the formation of secondary and tertiary amines. [5]3. Hydrogenation: The hydrogen "borrowed" in the first step is then used to reduce the imine to the final primary amine, regenerating the catalyst. [5] Common catalysts include Raney nickel or cobalt, operating at elevated temperatures and pressures. [6][7]The choice of catalyst and reaction conditions (temperature, pressure, ammonia excess) is critical for maximizing yield and selectivity towards the primary amine. [5]

Chemical Reactivity and Characterization

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂), making it a strong base and a potent nucleophile. [8] Key Reactions:

-

Salt Formation: Reacts readily with acids to form isotridecylammonium salts. This reaction is fundamental to its use as a surfactant or emulsifier, where protonation can tune its interfacial properties.

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation: Can be further alkylated to form secondary and tertiary amines. This pathway is often undesirable in applications requiring the primary amine and is suppressed during synthesis by using excess ammonia. [4]* Ethoxylation/Propoxylation: The N-H bonds can react with epoxides like ethylene oxide to form aminoethoxylates, a class of non-ionic or cationic surfactants.

Experimental Protocol: Identity Confirmation by GC-MS

For a research or quality control setting, confirming the identity and isomeric distribution of an this compound sample is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. [9][10] Objective: To confirm the identity and assess the isomeric profile of an this compound sample.

Methodology:

-

Sample Preparation (Derivatization): Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape. Derivatization is often employed.

-

Pipette 100 µL of the this compound sample into a 2 mL GC vial.

-

Add 500 µL of a suitable solvent, such as ethyl acetate.

-

Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA). [11][12]The latter is effective for creating stable, volatile derivatives of amines. [11][12] * Cap the vial and heat at 60-70°C for 30 minutes to ensure complete reaction.

-

Cool to room temperature before analysis.

-

-

GC-MS Instrument Setup (Typical Conditions):

-

GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm), is suitable for separating the isomers.

-

Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 300°C.

-

Hold: Hold at 300°C for 5 minutes.

-

-

MS Transfer Line Temp: 290°C.

-

Ion Source Temp: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-550 m/z.

-

-

Data Analysis:

-

Total Ion Chromatogram (TIC): The resulting TIC will show a cluster of closely eluting peaks, representing the different C13 amine isomers. The relative area of each peak corresponds to its proportion in the mixture.

-

Mass Spectra: Analyze the mass spectrum of the major peak. For the derivatized 11-methyldodecan-1-amine, expect to see a molecular ion peak (or M-15 from loss of a methyl group) and characteristic fragmentation patterns that can be compared against a spectral library (e.g., NIST) for positive identification.

-

Applications in Research and Pharmaceutical Development

While not typically an active pharmaceutical ingredient (API), the unique lipophilic and cationic nature of this compound and its derivatives makes them valuable in several areas of pharmaceutical science.

-

Synthetic Intermediate: The primary amine is a versatile nucleophile for building more complex molecules. In drug discovery, it can be used to introduce a bulky, branched, lipophilic tail to a molecule, which can be strategic for modulating properties like membrane permeability or protein binding. Amines are foundational in over 40% of drug candidates. [13][14]* Excipient in Formulations: Long-chain amines and their salts can function as excipients. [15] * Emulsifiers/Stabilizers: In creams, lotions, or parenteral lipid emulsions, they can act as cationic emulsifiers to stabilize oil-in-water formulations.

-

Permeation Enhancers: The lipophilic chain can interact with the lipid bilayers of the skin or other membranes, transiently disrupting their structure to enhance the penetration of an API.

-

-

Drug Delivery Systems: The positive charge of protonated this compound is key to its potential role in advanced drug delivery. It can be used as a component in:

-

Lipid Nanoparticles (LNPs): Cationic lipids are essential components of LNPs used for nucleic acid delivery (e.g., siRNA, mRNA vaccines). The amine headgroup can complex with the negatively charged phosphate backbone of nucleic acids, while the lipid tail forms the core of the nanoparticle. While specific use of this compound is not widely documented, it represents the class of simple cationic lipids that could be explored in this context. [16] * Prodrugs: The amine group can be temporarily masked in a prodrug strategy to improve a drug's stability or ability to cross the blood-brain barrier. [17]

-

Safety and Handling

As a primary aliphatic amine, this compound is expected to be a corrosive and irritating substance. [8]While a specific, universally adopted safety data sheet is sparse, data from analogous long-chain alcohols and ethoxylated amines provide a strong basis for safe handling protocols. [18][19][20][21]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin Protection: Wear protective clothing to prevent skin contact.

-

-

Handling and Storage:

-

Disposal:

-

Do not allow the substance to enter drains or waterways. [19] * Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

This self-validating approach to safety—extrapolating from the well-documented hazards of its precursors and chemical class—ensures a high standard of laboratory safety when handling this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118864, this compound. Retrieved from [Link]

-

A. A. F. A. Esteves, et al. (n.d.). Prodrugs for Amines. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise Review: Considerations for the Formulation, Delivery and Administration Routes of Biopharmaceuticals. Retrieved from [Link]

-

Khan Academy. (n.d.). Structural Isomerism in coordination compounds. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOTRIDECANOL. Retrieved from [Link]

-

PubMed. (n.d.). Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of bioactive constituents from the marine streptomyces. Retrieved from [Link]

-

EurekAlert!. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN101353303B - Preparation of isotridecanol stearate.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Australian Government Department of Health. (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]

-

MDPI. (2020). Production of Itraconazole Nanocrystal-Based Polymeric Film Formulations for Immediate Drug Release. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOTRIDECANOL, ETHOXYLATED. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Retrieved from [Link]

- Google Patents. (n.d.). EP0490381A1 - Process for the preparation of primary saturated fatty amines by hydrogenation of the corresponding primary unsaturated fatty amines.

-

Carl ROTH. (n.d.). Safety Data Sheet: Isotridecanol,ethoxylated. Retrieved from [Link]

-

MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

-

Scitechdaily.com. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

-

PALMOILIS. (2011). FATTY AMINES FROM PALM OIL AND PALM KERNEL OIL. Retrieved from [Link]

-

Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

-

MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Retrieved from [Link]

-

(n.d.). safety data sheet. Retrieved from [Link]

-

MEGA eG. (2019). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Fatty amine - Wikipedia [en.wikipedia.org]

- 7. EP0490381A1 - Process for the preparation of primary saturated fatty amines by hydrogenation of the corresponding primary unsaturated fatty amines - Google Patents [patents.google.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Research could enable assembly line synthesis of prevalent amine-containing drugs | EurekAlert! [eurekalert.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. researchgate.net [researchgate.net]

- 16. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. carlroth.com [carlroth.com]

- 20. promain.co.uk [promain.co.uk]

- 21. shop.mega.de [shop.mega.de]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Isotridecanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotridecanamine, a term frequently encountered in industrial chemistry and various research applications, does not refer to a single, discrete chemical entity. Instead, it designates a complex mixture of C13 primary amine isomers. This guide provides a comprehensive elucidation of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the constituent isomers of this compound. We will delve into the synthetic origins of this isomeric complexity, detail the principles of naming branched-chain amines, and present the IUPAC names for representative key isomers. This document aims to equip researchers, scientists, and professionals in drug development with the precise chemical language necessary for accurate documentation, unambiguous communication, and rigorous scientific investigation involving this class of compounds.

The Isomeric Nature of this compound: Beyond a Single Name

Commercially available this compound is a mixture of various branched-chain primary amines with the shared molecular formula C13H29N.[1] The CAS number for this isomeric mixture is 86089-17-0.[1][2] The prefix "iso-" in this context is a historical and commercial descriptor indicating a branched structure, rather than a specific, single isomer (such as isobutane or isopropanol). This structural heterogeneity arises directly from its industrial synthesis pathway.

The primary route to this compound involves the oligomerization of propylene, a three-carbon alkene.[3][4][5] This process, often catalyzed by solid acids or metal complexes, produces a range of branched C12 olefins (dodecenes). These olefins are subsequently converted to C13 aldehydes via hydroformylation (the oxo process), followed by reductive amination to yield the final C13 primary amine mixture.

Synthetic Pathway Overview

The multi-step synthesis inherently generates a diverse array of branched structures. The initial propylene tetramerization is not perfectly selective, leading to various dodecene isomers. Each of these isomers can then undergo hydroformylation and amination, resulting in the final complex mixture that is this compound.

Figure 1: Generalized synthetic workflow for this compound production.

Principles of IUPAC Nomenclature for Branched Amines

The systematic naming of the individual isomers within this compound follows the IUPAC rules for primary amines.[6][7][8] The core principles are as follows:

-

Identify the Parent Chain: The longest continuous carbon chain containing the amine (-NH2) group is designated as the parent alkane.

-

Numbering the Parent Chain: The chain is numbered to assign the lowest possible locant (number) to the carbon atom bonded to the amino group.

-

Naming the Parent Amine: The "-e" suffix of the parent alkane is replaced with "-amine".

-

Identifying and Naming Substituents: All other branched groups attached to the parent chain are identified as alkyl substituents.

-

Assembling the Full Name: The name is constructed by first listing the substituents in alphabetical order, each preceded by its locant, followed by the name of the parent amine.

Representative Isomers and Their IUPAC Names

Given the synthesis from tetramers of propylene, the resulting structures are typically highly methylated. The backbones are often nonane, decane, or undecane derivatives. Below are some of the most probable isomeric structures present in commercial this compound, along with their systematic IUPAC names.

Isomers based on a Dodecane Backbone

One possible, though less common, isomer is formed from a less branched dodecene precursor. For instance, PubChem lists an this compound with the specific CAS number 35723-81-0, which corresponds to 11-methyldodecan-1-amine.[9]

Figure 2: Structure of a specific this compound isomer.

Highly Branched Isomers

The more representative isomers resulting from propylene oligomerization are characterized by multiple methyl branches.

| Representative Structure | Parent Chain | IUPAC Name |

| CH3-CH(CH3)-CH2-CH(CH3)-CH2-CH(CH3)-CH2-CH(CH3)-CH2-NH2 | Nonane | 2,4,6,8-Tetramethylnonan-1-amine |

| (CH3)3C-CH2-CH(CH3)-CH2-CH(CH3)-CH2-NH2 | Heptane | 3,5,7,7-Tetramethyloctan-1-amine |

| (CH3)2CH-CH2-CH(CH3)-CH2-CH(CH3)-CH2-CH2-NH2 | Octane | 3,5,7-Trimethyloctan-1-amine |

Table 1: IUPAC Names for Plausible Highly Branched this compound Isomers.

Let's dissect the naming of a representative isomer:

Figure 3: Numbering of the parent chain for an exemplary isomer.

-

Parent Chain: The longest continuous carbon chain containing the -NH2 group has nine carbons, making it a nonane.

-

Numbering: Numbering starts from the carbon attached to the amino group, giving it the locant "1".

-

Parent Amine: The parent amine is therefore nonan-1-amine.

-

Substituents: There are four methyl (-CH3) groups located at positions 2, 4, 6, and 8.

-

Full Name: Combining these elements, the IUPAC name is 2,4,6,8-Tetramethylnonan-1-amine .

Analytical Characterization

To experimentally determine the exact isomeric composition of an this compound sample, a combination of analytical techniques is required:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the various isomers and obtaining their mass spectra. The fragmentation patterns can provide significant clues about the branching patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced 2D NMR techniques (like COSY and HSQC) can help to piece together the connectivity of the carbon skeleton for the major isomers.

Conclusion

The term "this compound" represents a complex isomeric mixture, a fact that has significant implications for its physical properties and chemical reactivity. A single IUPAC name is insufficient and scientifically inaccurate for describing this substance. By understanding its synthetic origins via propylene oligomerization, one can appreciate the prevalence of highly methylated structures. The systematic application of IUPAC nomenclature rules, as demonstrated for several representative isomers (e.g., 2,4,6,8-tetramethylnonan-1-amine), allows for the unambiguous identification of the individual components within the mixture. For researchers and professionals, specifying the exact isomeric composition through advanced analytical techniques is crucial for reproducible and accurate scientific work.

References

-

LookChem (CAS 68551-24-6) : While this specific CAS number refers to a different chemical, the platform provides examples of chemical data sheets. Source: LookChem, URL: [Link]

-

A Level Chemistry (Nomenclature of Amines) : An educational resource outlining the basics of amine nomenclature. Source: A Level Chemistry, URL: [Link]

-

Local Pharma Guide (CAS 68551-24-6) : A directory for chemical details. Source: Local Pharma Guide, URL: [Link]

-

Advanced IUPAC Nomenclature XI (Amines) : A guide detailing the steps for IUPAC naming of amines. Source: University document, URL: [Link]

-

IUPAC Nomenclature of Organic Chemistry - Wikipedia : A comprehensive overview of IUPAC naming conventions for organic compounds. Source: Wikipedia, URL: [Link]

-

Nomenclature of Amines - Chemistry LibreTexts : An academic resource explaining the different systems for naming amines. Source: Chemistry LibreTexts, URL: [Link]

-

ChemBK (CAS 68551-24-6) : Chemical database entry. Source: ChemBK, URL: [Link]

-

Guidelines for Naming Amines : A document providing rules for the nomenclature of primary, secondary, and tertiary amines. Source: University document, URL: [Link]

-

LookChem (CAS 35723-83-2) : Data for tris(isotridecyl)amine, a related tertiary amine. Source: LookChem, URL: [Link]

-

PubChem (CID 118864) : Database entry for this compound, specifying the 11-methyldodecan-1-amine isomer. Source: National Center for Biotechnology Information, URL: [Link]

-

Validation of the Cossee-Arlman Mechanism for Propylene Oligomerization on Ni/UiO-66 : A research article on the mechanism of propylene oligomerization. Source: OSTI.gov, URL: [Link]

- Propylene oligomerization process - Google Patents (CA2712187C): A patent describing a process for propylene oligomerization.

- Propylene oligomerization process - Google Patents (US7615673B2): A patent detailing an alternative process for propylene oligomerization.

Sources

- 1. scbt.com [scbt.com]

- 2. 86089-17-0 | Tridecylamine mixture of isomers | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 3. osti.gov [osti.gov]

- 4. CA2712187C - Propylene oligomerization process - Google Patents [patents.google.com]

- 5. US7615673B2 - Propylene oligomerization process - Google Patents [patents.google.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C13H29N | CID 118864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Characterization of 11-Methyldodecan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 11-methyldodecan-1-amine, a long-chain primary amine. As a compound not readily cataloged with a designated CAS number, this document serves as a foundational resource, offering detailed methodologies for its synthesis, predicted physicochemical properties, and robust analytical protocols for its characterization. By leveraging established chemical principles and analogous compound data, this guide equips researchers with the necessary knowledge to confidently synthesize, purify, and analyze 11-methyldodecan-1-amine for a range of scientific applications, from materials science to early-stage drug discovery.

Introduction: The Identity of 11-Methyldodecan-1-amine

11-Methyldodecan-1-amine is a primary aliphatic amine with a branched thirteen-carbon chain. Its structure, featuring a terminal amino group and a methyl branch at the penultimate carbon, suggests potential applications as a surfactant, emulsifier, or a synthetic intermediate in the creation of more complex molecules. A thorough search of chemical databases and literature reveals that a specific CAS number for 11-methyldodecan-1-amine is not currently assigned. This indicates that it is likely a novel or less-common chemical entity.

For reference, its structural isomer, N-methyl-1-dodecanamine , has the CAS number 7311-30-0 .[1][2][3] The corresponding alcohol, 11-methyldodecan-1-ol , is registered under CAS number 85763-57-1 .[4][5][6] The absence of a dedicated CAS number for the target amine underscores the importance of reliable synthetic and analytical methods for its study.

Synthesis of 11-Methyldodecan-1-amine

The synthesis of 11-methyldodecan-1-amine can be approached through several established methods for the formation of primary amines. The choice of method will depend on the available starting materials, desired scale, and tolerance for specific reaction conditions. Two robust and widely applicable synthetic routes are detailed below.

Reductive Amination of 11-Methyldodecanal

Reductive amination is a highly effective one-pot method for preparing primary amines from aldehydes.[7][8][9][10] This process involves the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Reaction Scheme:

(CH₃)₂CH(CH₂)₉CHO + NH₃ + [Reducing Agent] → (CH₃)₂CH(CH₂)₉CH₂NH₂ + H₂O

Experimental Protocol:

-

Aldehyde Preparation: The starting material, 11-methyldodecanal, can be synthesized by the oxidation of 11-methyldodecan-1-ol.

-

Imine Formation: In a suitable reaction vessel, dissolve 11-methyldodecanal in a solvent such as methanol or ethanol.

-

Add a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.[8]

-

Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

In Situ Reduction: Introduce a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the aldehyde.[11] Other reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation can also be employed.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up and Purification:

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 11-methyldodecan-1-amine.

-

Causality of Experimental Choices: The one-pot nature of this reaction is efficient as it avoids the isolation of the potentially unstable imine intermediate. The choice of a mild reducing agent like NaBH₃CN is crucial to prevent the reduction of the starting aldehyde.

Gabriel Synthesis from 11-Methyldodecyl Halide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis.[12][13][14][15][16]

Reaction Scheme:

-

(CH₃)₂CH(CH₂)₉CH₂-X + K⁺⁻N(CO)₂C₆H₄ → (CH₃)₂CH(CH₂)₉CH₂-N(CO)₂C₆H₄ + KX

-

(CH₃)₂CH(CH₂)₉CH₂-N(CO)₂C₆H₄ + N₂H₄ → (CH₃)₂CH(CH₂)₉CH₂NH₂ + C₆H₄(CO)₂N₂H₂

Experimental Protocol:

-

Alkyl Halide Preparation: The starting material, an 11-methyldodecyl halide (e.g., bromide or iodide), can be synthesized from 11-methyldodecan-1-ol using standard halogenating agents (e.g., PBr₃ or I₂/PPh₃).

-

N-Alkylation of Potassium Phthalimide:

-

In a suitable solvent such as dimethylformamide (DMF), dissolve the 11-methyldodecyl halide and potassium phthalimide.

-

Heat the mixture to facilitate the Sₙ2 reaction.

-

Monitor the reaction by TLC until the alkyl halide is consumed.

-

-

Hydrolysis (Ing-Manske Procedure):

-

Cool the reaction mixture and add hydrazine hydrate.[14]

-

Reflux the mixture to cleave the phthalimide group. A precipitate of phthalhydrazide will form.

-

-

Work-up and Purification:

-

Filter off the phthalhydrazide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to protonate the amine.

-

Wash with an organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the liberated amine into an organic solvent.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify by distillation or column chromatography.

-

Trustworthiness of the Protocol: The Gabriel synthesis is a self-validating system in that it is specifically designed to produce primary amines, with the phthalimide group acting as a protecting group for the amine functionality, preventing over-alkylation.

Predicted Physicochemical Properties

In the absence of experimental data for 11-methyldodecan-1-amine, its physicochemical properties can be predicted based on its structure and by comparison with its isomer, N-methyl-1-dodecanamine, and the parent alcohol, 11-methyldodecan-1-ol.

| Property | Predicted Value for 11-Methyldodecan-1-amine | N-methyl-1-dodecanamine (CAS 7311-30-0)[1][2] | 11-Methyldodecan-1-ol (CAS 85763-57-1)[4][17] |

| Molecular Formula | C₁₃H₂₉N | C₁₃H₂₉N | C₁₃H₂₈O |

| Molecular Weight | 199.38 g/mol | 199.38 g/mol | 200.36 g/mol |

| Boiling Point | Predicted: ~260-270 °C | Not available | 260.8 °C |

| Density | Predicted: ~0.8 g/cm³ | Not available | ~0.843 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents. | Less soluble in water, more soluble in organic solvents. | Soluble in chloroform and methanol. |

| Appearance | Predicted: Colorless to pale yellow liquid. | Colorless to pale yellow liquid. | White to off-white solid. |

Analytical Characterization

The characterization of the synthesized 11-methyldodecan-1-amine is crucial to confirm its identity and purity. Due to the high polarity and low volatility of long-chain amines, derivatization is often employed to improve their chromatographic behavior.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For primary amines, derivatization is often necessary to improve peak shape and thermal stability.[18][19]

Experimental Protocol: Trifluoroacetic Anhydride (TFAA) Derivatization

-

Sample Preparation: Accurately weigh a small amount of the amine sample into a reaction vial. If in solution, evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization:

-

Add an anhydrous solvent (e.g., ethyl acetate or acetonitrile).

-

Add trifluoroacetic anhydride (TFAA).

-

Cap the vial and heat at 60-70°C for 15-30 minutes.[18]

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Expected Fragmentation: The EI mass spectrum of the TFAA derivative is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoroacetyl group and cleavage of the carbon chain.

Sources

- 1. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]

- 2. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 7311-30-0: N-Metil-1-dodecanamina | CymitQuimica [cymitquimica.com]

- 4. 11-methyldodecanol | 85763-57-1 [chemicalbook.com]

- 5. 11-methyl dodecanol, 85763-57-1 [thegoodscentscompany.com]

- 6. 11-methyldodecanol | CAS#:85763-57-1 | Chemsrc [chemsrc.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. scribd.com [scribd.com]

- 16. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 17. chembk.com [chembk.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. h-brs.de [h-brs.de]

- 20. academic.oup.com [academic.oup.com]

- 21. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotridecanamine: Synonyms, Related Compounds, and Applications

Abstract

This compound and its derivatives represent a critical class of branched-chain aliphatic amines utilized across a spectrum of industrial applications. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and primary applications of this compound, including its secondary and tertiary amine counterparts. We delve into the causal mechanisms behind their synthesis via reductive amination and their function in key applications such as solvent extraction and corrosion inhibition. This document serves as a vital resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols for analysis and application, and a robust framework for understanding these versatile chemical compounds.

Introduction: The Landscape of Branched Tridecyl Amines

This compound refers to a C13 primary amine characterized by a branched alkyl chain. Unlike its linear counterpart, n-tridecylamine, the "iso" prefix denotes a complex mixture of isomers, typically originating from the oligomerization of propylene, followed by hydroformylation and amination. The primary isomer is often 11-methyldodecan-1-amine.[1] This isomeric complexity imparts unique physical properties, such as a lower melting point and enhanced solubility in organic media, which are highly advantageous in many formulations.

These amines are foundational building blocks in the chemical industry, valued for their nucleophilicity, surfactant properties, and role as versatile intermediates.[2][3] They are precursors to a wide array of secondary and tertiary amines, as well as more complex derivatives used as corrosion inhibitors, metal extractants, fuel additives, and components in the synthesis of agrochemicals and polymers.[4][5] This guide will systematically explore the family of compounds derived from the isotridecyl backbone.

Nomenclature and Compound Hierarchy

The terminology surrounding this compound can be ambiguous due to the prevalence of isomeric mixtures and trade names. A systematic classification is essential for clarity. The core compounds are categorized as primary, secondary, and tertiary amines.

Key Compounds and Synonyms

The following table summarizes the primary compounds of interest, their common synonyms, and essential identifiers.

| Amine Type | Common Name | IUPAC Name | CAS Number | Molecular Formula | Key Synonyms |

| Primary | This compound | 11-Methyldodecan-1-amine | 35723-81-0 | C₁₃H₂₉N | Isotridecylamine[1] |

| Primary | Tridecylamine (isomer mix) | Tridecanamine | 86089-17-0 | C₁₃H₂₉N | Monotridecylamine[6] |

| Secondary | Diisotridecylamine | 11-Methyl-N-(11-methyldodecyl)dodecan-1-amine | 57157-80-9 | C₂₆H₅₅N | This compound, N-isotridecyl- |

| Tertiary | Triisotridecylamine | 11-Methyl-N,N-bis(11-methyldodecyl)-1-dodecanamine | 35723-83-2 | C₃₉H₈₁N | Tris(isotridecyl)amine, Adogen 383[5] |

Structural Relationships

The relationship between these amines is a straightforward progression of alkylation at the nitrogen atom, originating from the common precursor, Isotridecanol. This hierarchy is visualized in the diagram below.

Caption: Hierarchical relationship from precursor to amine derivatives.

Physicochemical Properties: A Comparative Analysis

The branched nature of the isotridecyl group significantly influences the physical properties of these amines, rendering them liquids at room temperature and imparting excellent solubility in nonpolar solvents.

| Property | This compound | Diisotridecylamine | Triisotridecylamine |

| Molecular Weight ( g/mol ) | 199.38[1] | 381.72 | 564.07[5] |

| Boiling Point (°C) | ~265 | ~470 (Predicted) | 600.3 @ 760 mmHg[5] |

| Density (g/cm³) | ~0.82 | ~0.82 | 0.828[5] |

| Flash Point (°C) | >110 | ~220 (Predicted) | 267.6[5] |

| XLogP3 | 5.5 | 11.5 | 13.8 (Predicted) |

| CAS Number | 35723-81-0[1] | 57157-80-9 | 35723-83-2[5] |

| Data sourced from PubChem and commercial supplier specifications where available. |

Synthesis Pathway: From Alcohol to Amine

The industrial synthesis of this compound and its derivatives is predominantly achieved through the reductive amination of isotridecanol. This process is an example of a "hydrogen-borrowing" cascade, a green chemistry approach that is highly atom-efficient.[7][8]

Mechanism of Reductive Amination

The reaction proceeds through a three-step mechanism catalyzed by heterogeneous metal catalysts, such as nickel or copper-based systems.[4][9]

-

Dehydrogenation: The catalyst first abstracts hydrogen from the isotridecanol, transiently oxidizing it to the corresponding aldehyde (isotridecanal) and forming a metal-hydride species on the catalyst surface.

-

Imine Formation: The aldehyde intermediate rapidly condenses with an amine source (ammonia for a primary amine, or a primary amine for a secondary amine) to form an imine (or Schiff base), releasing a molecule of water.

-

Hydrogenation: The metal-hydride species on the catalyst surface then reduces the C=N double bond of the imine to form the final amine product, regenerating the catalyst for the next cycle.

Generalized Synthesis Workflow

The following diagram illustrates the typical workflow for producing primary, secondary, and tertiary isotridecylamines.

Caption: Generalized workflow for the synthesis of isotridecylamines.

A Chinese patent describes a specific method for synthesizing diiso-tridecylamine where isotridecanol is reacted with anhydrous liquid ammonia and hydrogen over a copper-nickel catalyst at temperatures of 170-230°C and pressures of 3-10 MPa.[4] By controlling the molar ratio of alcohol to ammonia, the selectivity towards primary, secondary, or tertiary amines can be effectively managed.

Industrial Applications

The unique combination of a long, branched alkyl chain and a reactive amine functional group makes these compounds highly valuable in several fields.

Solvent Extraction of Metals (Hydrometallurgy)

Long-chain amines are workhorses in hydrometallurgy, functioning as liquid anion exchangers for the separation and purification of metals.[10][11] Di- and tri-isotridecylamine are particularly effective.

-

Mechanism: The process relies on the amine's ability to be protonated by an acid in the aqueous phase. The resulting alkylammonium cation then forms an ion pair with a negatively charged metal-halide complex (e.g., [PdCl₄]²⁻, [FeCl₄]⁻), extracting it into the organic phase.[12][13]

-

Application: This technique is used to selectively recover precious metals like palladium from acidic leach solutions or to remove impurities like iron from industrial process streams.[13][14] The metal can then be recovered from the organic phase by stripping with a less acidic or basic solution, regenerating the amine for reuse.

Corrosion Inhibition

Primary long-chain amines are effective corrosion inhibitors, particularly in boiler water and steam systems.[15] They function by adsorbing onto the metal surface, forming a dense, hydrophobic monolayer. This film acts as a physical barrier, preventing contact between the metal and corrosive agents (e.g., water, oxygen, acids). The long alkyl chain enhances the hydrophobicity and durability of the protective layer.

Chemical Intermediates and Surfactants

This compound is a key starting material for a vast range of downstream products:

-

Ethoxylates & Propoxylates: Reaction with ethylene or propylene oxide produces non-ionic surfactants used in detergents, emulsifiers, and wetting agents. The precursor, isotridecanol, is widely used to create such surfactants, noted for their excellent cleaning and degreasing properties.[16][17]

-

Amine Oxides & Quaternary Ammonium Compounds: These derivatives are used as cationic surfactants in fabric softeners, antistatic agents, and biocides.

-

Polymers: Amines are essential monomers for producing polyamides, polyureas, and as curing agents for epoxy resins, finding use in coatings, adhesives, and composites.[2]

Experimental Protocols

Protocol: Analysis by Gas Chromatography (GC)

The analysis of long-chain amines by GC is challenging due to their high basicity, which causes strong interaction with standard silica columns, leading to severe peak tailing.[15][18] A robust method requires derivatization to block the active amine group.

Objective: To identify and quantify this compound in a sample matrix.

Methodology:

-

Derivatization:

-

To 100 µL of the sample solution (in a non-reactive solvent like hexane or toluene), add 100 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) or Benzenesulfonyl Chloride (BSC).[15][19]

-

Add 10 µL of a catalyst, such as pyridine (if using BSC).

-

Vortex the mixture for 1 minute and heat at 60-70°C for 20-30 minutes to ensure complete reaction.

-

Cool to room temperature. The resulting derivative (an amide) is much less polar and yields excellent chromatographic performance.

-

-

GC-MS/FID Conditions:

-

Instrument: Agilent GC-MS or similar.

-

Column: A mid-polarity column like a DB-17ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[15][19]

-

Injector: 290°C, splitless mode.[19]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[19]

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 3°C/min to 280°C.

-

Hold at 280°C for 10-20 minutes to elute all high-boiling compounds.[15]

-

-

Detector (FID or MS): FID at 320°C; MS transfer line at 290°C.

-

-

Data Analysis: Identify the derivatized amine peaks by their retention time and mass spectrum. Quantify using an internal or external standard calibration curve.

Protocol: Metal Extraction Workflow

This protocol provides a generalized method for using an isotridecylamine derivative (e.g., Diisotridecylamine) for the solvent extraction of a metal ion from an acidic aqueous phase.

Objective: To separate a target metal ion from an aqueous solution.

Caption: Workflow for metal extraction using a long-chain amine.

Causality and Trustworthiness: This protocol represents a self-validating system. The successful transfer of the metal to the organic phase (indicated by color change and confirmed by spectroscopy) and its subsequent recovery in the stripping solution validates the entire process. The regenerated organic phase can be recycled, demonstrating the robustness and economic viability of the method.[12][13]

Safety and Toxicology

Branched-chain tridecylamines are hazardous compounds that require careful handling.

-

Hazards: They are classified as harmful if swallowed, cause severe skin burns and eye damage, and are very toxic to aquatic life with long-lasting effects.[6]

-

Handling Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing. Work in a well-ventilated area or under a chemical fume hood. Do not breathe mists or vapors.[6]

-

Environmental Impact: Due to their high aquatic toxicity, release into the environment must be strictly avoided. All waste material should be disposed of as hazardous waste according to local, state, and federal regulations.

Conclusion

This compound and its N-alkylated derivatives are more than simple commodity chemicals; they are enabling molecules whose unique branched structure provides critical performance advantages in diverse industrial systems. From enhancing the efficiency of metal recovery in hydrometallurgy to protecting vital infrastructure from corrosion, their utility is extensive. A thorough understanding of their nomenclature, synthesis via catalytic reductive amination, and mechanisms of action is paramount for chemists and engineers seeking to innovate and optimize processes. By employing robust analytical and application protocols, researchers can continue to leverage the powerful properties of these versatile amines to solve complex chemical challenges.

References

-

Kusch, P. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. Retrieved from [Link]

- CN103420843A. (n.d.). Synthetic method for diiso-tridecylamine. Google Patents.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Retrieved from [Link]

- EP0210004B1. (n.d.). Solvent extraction process for separation of precious metals. Google Patents.

-

MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

-

Vanden Heuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1965). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35723-83-2,tris(isotridecyl)amine. Retrieved from [Link]

-

Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

American Chemical Society. (2018). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Applications in Industry: Key Uses and Benefits. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical and Application Properties of C13-Branched Alcohol Ethoxylates (BAEO) with Different Ethylene Oxide Addition Numbers. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions. Retrieved from [Link]

-

International Journal of Chemical Studies. (n.d.). Solvent extraction determination of metals with high molecular weight secondary amine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOTRIDECANOL, ETHOXYLATED. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. RSC Publishing. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOTRIDECANOL. Retrieved from [Link]

- CN101353303B. (n.d.). Preparation of isotridecanol stearate. Google Patents.

-

Preprints.org. (2024). Botany, Ethnopharmacology, Phytochemistry, Biological Activities of Acmella oleracea: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. This compound | C13H29N | CID 118864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. CN103420843A - Synthetic method for diiso-tridecylamine - Google Patents [patents.google.com]

- 5. Cas 35723-83-2,tris(isotridecyl)amine | lookchem [lookchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemijournal.com [chemijournal.com]

- 11. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions – Oriental Journal of Chemistry [orientjchem.org]

- 14. EP0210004B1 - Solvent extraction process for separation of precious metals - Google Patents [patents.google.com]

- 15. h-brs.de [h-brs.de]

- 16. researchgate.net [researchgate.net]

- 17. atamankimya.com [atamankimya.com]

- 18. gcms.labrulez.com [gcms.labrulez.com]

- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Spectroscopic Data of Isotridecanamine: A Technical Guide

Introduction

Isotridecanamine, systematically known as 11-methyldodecan-1-amine, is a primary aliphatic amine with a branched hydrocarbon chain. Its molecular formula is C₁₃H₂₉N, and it possesses a molecular weight of 199.38 g/mol .[1] This compound and its derivatives find applications in various industrial sectors, including as surfactants, corrosion inhibitors, and intermediates in chemical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and monitoring of chemical transformations.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra in public databases, this guide will present predicted data based on the analysis of its structural isomers and established principles of spectroscopic interpretation for aliphatic amines. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the spectroscopic behavior of this compound.

Molecular Structure and Isomerism

The structural characteristics of this compound are foundational to understanding its spectroscopic signature. The IUPAC name, 11-methyldodecan-1-amine, clearly defines its structure as a twelve-carbon (dodecyl) chain with a primary amine group at one end (position 1) and a methyl group at the eleventh carbon.[1] This branching distinguishes it from its linear isomer, 1-tridecanamine.

Caption: Molecular structure of this compound (11-methyldodecan-1-amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift values and coupling constant trends observed in long-chain aliphatic amines.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 2H | -CH₂-NH₂ |

| ~1.4 - 1.6 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| ~1.2 - 1.4 | Multiplet | 18H | -(CH₂)₉- |

| ~1.5 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |

Interpretation and Rationale:

-

-CH₂-NH₂ (α-protons): The methylene protons directly attached to the electron-withdrawing amine group are expected to be the most downfield among the aliphatic signals, appearing as a triplet around 2.7 ppm due to coupling with the adjacent methylene group.

-

-CH₂-CH₂-NH₂ (β-protons): The protons on the carbon beta to the amine group will resonate upfield from the alpha protons, typically in the range of 1.4-1.6 ppm.

-

-(CH₂)₉-: The protons of the long methylene chain will overlap to form a broad multiplet in the region of 1.2-1.4 ppm.

-

-CH(CH₃)₂: The methine proton at the branch point is expected to be a multiplet around 1.5 ppm, likely overlapping with other signals.

-

-CH(CH₃)₂: The two equivalent methyl groups at the terminus of the chain will appear as a characteristic doublet around 0.85 ppm, integrating to six protons.

-

-NH₂ protons: The protons of the primary amine group are expected to appear as a broad singlet, typically in the range of 1.0-2.0 ppm. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~42 | -CH₂-NH₂ |

| ~34 | -CH₂-CH₂-NH₂ |

| ~22-32 | -(CH₂)₉- |

| ~39 | -CH(CH₃)₂ |

| ~28 | -CH(CH₃)₂ |

Interpretation and Rationale:

-

-CH₂-NH₂ (α-carbon): The carbon atom directly bonded to the nitrogen is the most deshielded and is expected to resonate at approximately 42 ppm.

-

-CH₂-CH₂-NH₂ (β-carbon): The carbon atom beta to the amine group will appear upfield from the alpha carbon, around 34 ppm.

-

-(CH₂)₉-: The carbons of the long methylene chain will produce a series of closely spaced signals in the 22-32 ppm region.

-

-CH(CH₃)₂: The methine carbon at the branch point is predicted to be around 39 ppm.

-

-CH(CH₃)₂: The two equivalent terminal methyl carbons are expected to resonate at approximately 28 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the N-H protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary aliphatic amine.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | Strong | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1590 - 1650 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1470 | Medium | C-H bend (scissoring) | Methylene (-CH₂-) |

| 1370 - 1380 | Medium | C-H bend (symmetric) | Methyl (-CH₃) |

| 1000 - 1250 | Medium-Strong | C-N stretch | Aliphatic Amine |

Interpretation and Rationale:

-

N-H Stretching: As a primary amine, this compound is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations in the long aliphatic chain.

-

N-H Bending: A medium intensity band between 1590 and 1650 cm⁻¹ is attributed to the N-H scissoring vibration of the primary amine group.

-

C-H Bending: Absorptions for methylene and methyl C-H bending are expected in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively.

-

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears as a medium to strong band in the 1000-1250 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Apply a small drop of the sample to one plate and cover with the second plate to create a thin film.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 199 | Molecular Ion [M]⁺ |

| 184 | [M - CH₃]⁺ |

| 30 | [CH₂=NH₂]⁺ (Base Peak) |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 199, corresponding to the molecular weight of this compound. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.

-

[M - CH₃]⁺: Loss of a methyl group from the branched end of the molecule would result in a fragment at m/z 184.

-

Base Peak (m/z 30): The most characteristic fragmentation for primary amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion, [CH₂=NH₂]⁺, which is typically the base peak (most intense peak) in the spectrum at m/z 30.

Caption: Predicted mass spectral fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 20 to 250 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition and Processing: The instrument's software will acquire and display the mass spectrum, showing the relative abundance of each fragment ion.

Conclusion

References

Sources

The Solubility of Isotridecanamine in Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide

Abstract

Isotridecanamine, a branched primary aliphatic amine, is a critical component in numerous industrial and chemical processes, including its use as a corrosion inhibitor, emulsifier, and chemical intermediate. Its performance in these applications is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in fundamental physicochemical principles. We explore the molecular characteristics that govern its solubility, predict its behavior in different classes of organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, formulation scientists, and chemical engineers who require a deep understanding of this compound's solution behavior to optimize its use in complex systems.

Introduction: The Molecular Basis of this compound's Functionality

This compound (CAS No. 28701-67-9) refers to a mixture of isomers of a 13-carbon branched primary amine. The most common structure is 11-methyldodecan-1-amine[1]. Its molecular structure is amphiphilic, consisting of two distinct regions:

-

A large, branched C13 alkyl chain: This non-polar, hydrophobic "tail" dominates the molecule's overall character, making it oil-like.

-

A primary amine (-NH₂) group: This polar, hydrophilic "head" is capable of acting as both a hydrogen bond donor and acceptor.

This dual nature is the cornerstone of its utility and the primary determinant of its solubility. Understanding how these two regions interact with a given solvent is key to predicting and controlling its behavior in solution. Aliphatic amines like this compound generally exhibit significant solubility in organic solvents, particularly those that are polar[2][3]. However, the solubility decreases as the number of carbon atoms in the molecule increases, a direct consequence of the growing influence of the hydrophobic alkyl chain[2][3].

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is dictated by its physical and chemical properties. The key parameters for this compound are summarized below.

| Property | Value / Description | Source | Significance for Solubility |

| Molecular Formula | C₁₃H₂₉N | PubChem[1] | Indicates a high carbon-to-nitrogen ratio, suggesting dominant non-polar character. |

| Molecular Weight | 199.38 g/mol | PubChem[1] | A moderate molecular weight; the large size contributes to significant van der Waals forces. |

| Structure | Branched Aliphatic Primary Amine | PubChem[1] | The branched structure can disrupt crystal lattice formation (if solid) and affect solvent packing, potentially increasing solubility over a linear isomer. |

| Polarity | Amphiphilic | Inferred | The polar amine group allows for interactions with polar solvents, while the non-polar alkyl chain favors non-polar solvents. |

| Hydrogen Bonding | 2 Donors, 1 Acceptor (-NH₂) | LibreTexts[2] | Enables strong interactions with protic solvents like alcohols, but these are weaker than alcohol-alcohol H-bonds[4]. |

| Predicted XLogP3 | 5.5 | PubChem[1] | A high logP value indicates a strong preference for a non-polar (octanol) phase over a polar (water) phase, predicting low water solubility. |

| Water Solubility | Insoluble / Immiscible | SDS[5][6] | Confirms the dominance of the large hydrophobic tail over the polar amine head in aqueous media. |

Theoretical Solubility Profile Across Solvent Classes

The principle of "like dissolves like" provides a robust framework for predicting the solubility of this compound.[7] The balance between the non-polar alkyl tail and the polar amine head will dictate the extent of solubility in different organic solvents.

3.1. Non-Polar Solvents (e.g., Hexane, Toluene, Benzene)

-

Expected Solubility: High

-

Governing Interactions: The primary intermolecular forces at play will be London dispersion forces (a type of van der Waals force). The large, non-polar alkyl chain of this compound interacts favorably with the non-polar solvent molecules. The energetic penalty for breaking the solvent-solvent interactions is low and is compensated by the formation of strong amine-solvent dispersion forces.

3.2. Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

-

Expected Solubility: Good to High

-

Governing Interactions: A combination of forces will be active. Dispersion forces between the alkyl chain and the solvent will be significant. Additionally, dipole-dipole interactions will occur between the polar amine group and the polar aprotic solvent. While these solvents cannot donate hydrogen bonds, their oxygen or sulfur atoms can act as hydrogen bond acceptors for the amine's N-H protons.

3.3. Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol)

-

Expected Solubility: Good to High

-

Governing Interactions: These solvents offer the most diverse set of favorable interactions. The alkyl portion of the alcohol interacts well with the alkyl chain of the amine via dispersion forces. Critically, the hydroxyl (-OH) group of the alcohol can form strong hydrogen bonds with the amine's -NH₂ group, acting as both a donor and an acceptor.[8] This strong, specific interaction significantly promotes solubility.

The following diagram illustrates the key molecular interactions governing solubility.

Caption: Fig. 1: Intermolecular Interactions of this compound.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical data is essential for precise applications. The following protocol describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a solvent.

4.1. Principle

An excess of the solute (this compound) is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear supernatant is determined using an appropriate analytical technique.

4.2. Materials and Equipment

-

This compound (of known purity)

-

Organic solvents (analytical grade or higher)